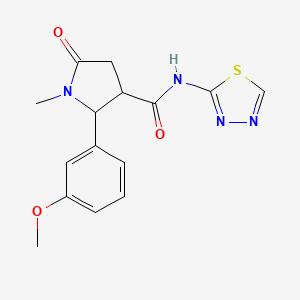
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde, methylamine, and thiadiazole derivatives.
Synthetic Route: The synthetic route involves the formation of the pyrrolidine ring through a cyclization reaction
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production: Industrial production methods may involve optimization of the reaction conditions to scale up the synthesis while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperatures.
Major Products: The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted thiadiazole derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, it is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: In medicinal chemistry, it is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industry, it is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response.
Effects: The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds:
Similar Compounds: Similar compounds include other thiadiazole derivatives and pyrrolidine-based molecules.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Comparison: Compared to other thiadiazole derivatives, this compound may exhibit enhanced stability and specific biological activities due to the presence of the methoxyphenyl and pyrrolidine moieties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16N4O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O3S/c1-19-12(20)7-11(14(21)17-15-18-16-8-23-15)13(19)9-4-3-5-10(6-9)22-2/h3-6,8,11,13H,7H2,1-2H3,(H,17,18,21) |
InChI Key |
IGXDKNLIFSNIHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=NN=CS2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















